Fmoc-(D-Phe)-OSu
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Overview
Description
Fmoc-(D-Phe)-OSu, also known as N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, is a derivative of D-phenylalanine. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(D-Phe)-OSu typically involves the reaction of Fmoc-D-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(D-Phe)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions using reagents like piperidine, revealing the free amino group for further peptide coupling.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group under basic conditions.
Sodium Azide: An alternative reagent for mild removal of the Fmoc group without the use of a base.
Major Products Formed
Fmoc-D-phenylalanine: Formed upon hydrolysis of this compound.
N-hydroxysuccinimide: A byproduct of the hydrolysis reaction.
Scientific Research Applications
Chemistry
Fmoc-(D-Phe)-OSu is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound has applications in the development of antimicrobial peptides and hydrogels for drug delivery. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing the efficacy of the treatment .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of Fmoc-(D-Phe)-OSu involves the selective protection and deprotection of the amino group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-phenylalanine: A similar compound used in peptide synthesis.
Fmoc-D-4-chlorophenylalanine: Another derivative of D-phenylalanine with a chlorine substituent.
Uniqueness
Fmoc-(D-Phe)-OSu is unique due to its ability to form stable peptide bonds and its compatibility with various reaction conditions. Its use in solid-phase peptide synthesis allows for the efficient and selective formation of complex peptide structures .
Properties
Molecular Formula |
C28H24N2O6 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m1/s1 |
InChI Key |
VLXHZQQUTCVLGU-XMMPIXPASA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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